molecular formula C28H36ClNO4S B12574955 2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 501363-62-8

2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B12574955
CAS No.: 501363-62-8
M. Wt: 518.1 g/mol
InChI Key: GDHYBFCTPLRHFT-UHFFFAOYSA-N
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Description

2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the butoxy group and the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and butyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a naphthoquinone derivative, while reduction can produce an amine-substituted sulfonamide.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Possible applications as an antimicrobial or anticancer agent, given the known activity of sulfonamides.

    Industry: Use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide likely involves interactions with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Another sulfonamide antibiotic with broad-spectrum activity.

Uniqueness

2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide stands out due to its unique structural features, such as the butoxy group and the naphthalene ring. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Biological Activity

2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound's structure is characterized by a sulfonamide group, a naphthalene derivative, and a branched alkyl chain. The presence of chlorine and hydroxyl groups suggests potential interactions with biological targets.

Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Compounds containing naphthalene and sulfonamide moieties have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For example, certain derivatives showed IC50 values in the low nanomolar range against tumor-associated CA isoforms . This suggests that this compound could be investigated for similar effects.

The biological activity of sulfonamides often involves inhibition of enzyme activity or interference with cellular signaling pathways. The compound may exert its effects through:

  • Enzyme Inhibition : By targeting specific enzymes such as carbonic anhydrases or kinases involved in cancer progression.
  • Antiviral Mechanisms : Similar to other antiviral agents that disrupt viral replication processes or modulate host immune responses.

Study on Antiviral Activity

In a study examining the antiviral effects of related compounds, it was found that certain derivatives significantly reduced HBV replication in vitro. The most potent compound exhibited an EC50 value comparable to established antiviral drugs, indicating a promising therapeutic potential .

Study on Anticancer Efficacy

A series of sulfonamide derivatives were tested for their inhibitory effects on tumor-associated carbonic anhydrases. The results demonstrated that modifications to the naphthalene structure enhanced selectivity and potency against specific CA isoforms, suggesting that further development of this compound could yield similarly effective anticancer agents .

Data Summary

PropertyValue/Description
Chemical FormulaC20H28ClN1O3S
Molecular Weight393.96 g/mol
Antiviral ActivityPotential against HBV; EC50 values comparable to drugs
Anticancer ActivityInhibitory effects on carbonic anhydrases
Structure FeaturesNaphthalene derivative with sulfonamide and alkyl groups

Properties

CAS No.

501363-62-8

Molecular Formula

C28H36ClNO4S

Molecular Weight

518.1 g/mol

IUPAC Name

2-butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C28H36ClNO4S/c1-7-8-16-34-23-15-13-20(28(5,6)18-27(2,3)4)17-24(23)35(32,33)30-22-11-9-10-19-12-14-21(29)26(31)25(19)22/h9-15,17,30-31H,7-8,16,18H2,1-6H3

InChI Key

GDHYBFCTPLRHFT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NC2=CC=CC3=C2C(=C(C=C3)Cl)O

Origin of Product

United States

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